molecular formula C28H29Cl2N3O3 B8631432 Netarsudil dihydrochloride

Netarsudil dihydrochloride

Cat. No.: B8631432
M. Wt: 526.4 g/mol
InChI Key: LDKTYVXXYUJVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of Netarsudil dihydrochloride involves several synthetic routes and reaction conditions. One of the methods includes the preparation of racemic Boc-protected Netarsudil, followed by the resolution of the racemic mixture to obtain the desired (S)-enantiomer. The process involves the use of novel intermediates and polymorphic forms of the (S)-Netarsudil salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Netarsudil dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Netarsudil dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of rho kinase inhibition on various chemical processes.

    Biology: It is used to investigate the role of rho kinase in cellular processes such as cell migration, proliferation, and apoptosis.

    Medicine: It is primarily used in the treatment of glaucoma and ocular hypertension. .

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Netarsudil dihydrochloride involves the inhibition of the enzyme rho kinase. This inhibition leads to an increase in the outflow of aqueous humor through the trabecular meshwork and a reduction in episcleral venous pressure. Additionally, this compound inhibits the norepinephrine transporter, further contributing to its ocular hypotensive effects .

Properties

Molecular Formula

C28H29Cl2N3O3

Molecular Weight

526.4 g/mol

IUPAC Name

[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride

InChI

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H

InChI Key

LDKTYVXXYUJVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(3-(tert-butoxycarbonylamino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (E145) in CH2Cl2 was added HCl (4 N in dioxane) and the solution was stirred for 8-10 h. The solvents were evaporated to give pure 4-(3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate dihydrochloride (E146).
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